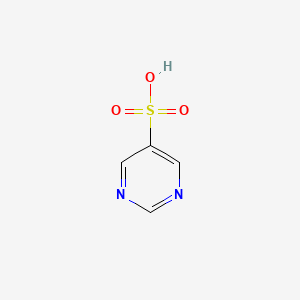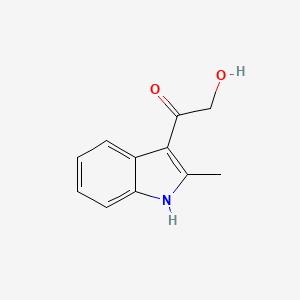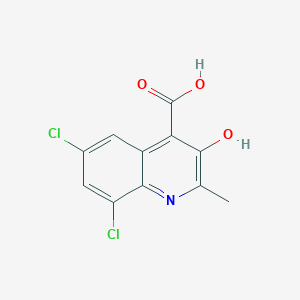
6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid is a unique chemical compound with the molecular formula C10H5Cl2NO3. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. It is characterized by the presence of two chlorine atoms at positions 6 and 8, a hydroxyl group at position 3, a methyl group at position 2, and a carboxylic acid group at position 4 on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid typically involves the reaction of halo acetone with salts of isatin acids in the presence of alkaline earth hydroxides
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-methyl-4-quinolinecarboxylic acid: Lacks chlorine atoms, leading to different chemical properties.
8-Hydroxyquinoline: Contains a hydroxyl group at position 8 instead of 3, altering its biological activity.
Quinaldic acid:
Uniqueness: 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid is unique due to the presence of chlorine atoms at positions 6 and 8, which significantly influence its chemical reactivity and biological activity. This compound’s specific functional groups make it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H7Cl2NO3 |
|---|---|
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
6,8-dichloro-3-hydroxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c1-4-10(15)8(11(16)17)6-2-5(12)3-7(13)9(6)14-4/h2-3,15H,1H3,(H,16,17) |
InChI-Schlüssel |
VRKXOODPQPOVSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C=C(C=C(C2=N1)Cl)Cl)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


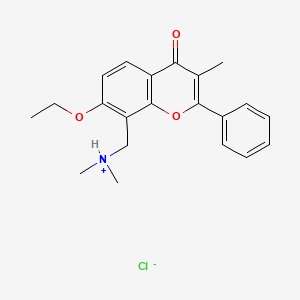
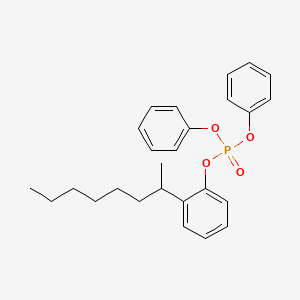

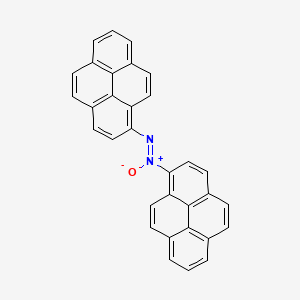

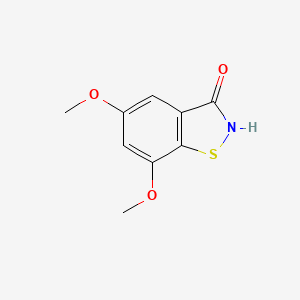

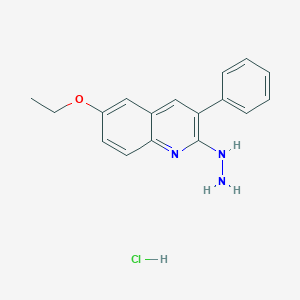

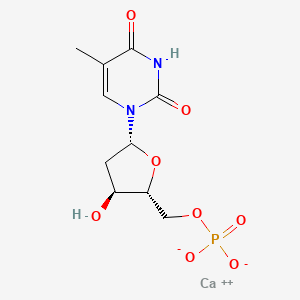
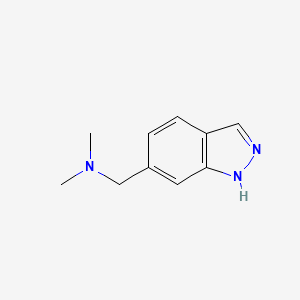
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
